1-Methyl-1H-1,2,4-triazol-3-amine
Overview
Description
1-Methyl-1H-1,2,4-triazol-3-amine is a heterocyclic compound with the molecular formula C3H6N4. It is part of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science . The compound features a triazole ring, which consists of three nitrogen atoms and two carbon atoms, making it a versatile building block in synthetic chemistry .
Mechanism of Action
Target of Action
Triazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s worth noting that triazole derivatives have been reported to stabilize cu(i) ions, enhancing their catalytic effect in certain reactions .
Biochemical Pathways
Triazole derivatives have been implicated in a variety of biochemical pathways, depending on their specific structure and the biological targets they interact with .
Result of Action
Triazole derivatives have been associated with a variety of pharmacological actions, including antifungal, anticancer, and anti-inflammatory effects .
Action Environment
It’s worth noting that the stability and activity of many chemical compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
1-Methyl-1H-1,2,4-triazol-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to engage in hydrogen bonding and dipole-dipole interactions, which facilitate its binding to biomolecules. For instance, it can interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The compound’s stability against metabolic degradation further enhances its utility in biochemical studies .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, thereby affecting protein synthesis and cellular responses. Additionally, it may impact metabolic flux, leading to changes in the levels of various metabolites within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. This compound may also interact with transcription factors, influencing gene expression and subsequent protein production. These molecular interactions are crucial for understanding the compound’s role in biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time The compound’s stability and degradation are important factors to considerIn vitro and in vivo studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of normal physiological functions. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within the cell. The compound’s role in these pathways highlights its potential as a modulator of metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for elucidating the compound’s overall impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. The localization of the compound is crucial for its activity and function, as it determines the specific biomolecules it interacts with .
Preparation Methods
The synthesis of 1-Methyl-1H-1,2,4-triazol-3-amine can be achieved through several routes. One common method involves the reaction of aminoguanidine with acetic anhydride, followed by cyclization to form the triazole ring . Another approach uses the reaction of hydrazine with methyl isocyanate under controlled conditions . Industrial production often employs microwave-assisted synthesis, which offers the advantages of reduced reaction times and higher yields .
Chemical Reactions Analysis
1-Methyl-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Common reagents used in these reactions include hydrazine, acetic anhydride, and methyl isocyanate. Major products formed from these reactions include various substituted triazoles and amine derivatives .
Scientific Research Applications
1-Methyl-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Methyl-1H-1,2,4-triazol-3-amine can be compared with other triazole derivatives such as:
3-Amino-1,2,4-triazole: Known for its use as a herbicide and in biochemical research.
3-Methyl-1H-1,2,4-triazol-5-amine: Used in the synthesis of pharmaceuticals and agrochemicals.
5-(Aminomethyl)-1H-1,2,4-triazol-3-amine: Employed in the development of materials with specific properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-methyl-1,2,4-triazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4/c1-7-2-5-3(4)6-7/h2H,1H3,(H2,4,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSCXLZIKKHZND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340675 | |
Record name | 1-Methyl-1H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49607-51-4 | |
Record name | 1-Methyl-1H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-1,2,4-triazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key difference in the synthesis of 3-methoxy-1-methyl-1H-1,2,4-triazol-5-amine and 5-methoxy-1-methyl-1H-1,2,4-triazol-3-amine?
A: The research demonstrates that the regioselectivity of the reaction between methylhydrazine and various dimethyl N-cyanoimidocarbonates determines the final product [, ].
- 3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine (4) is synthesized with high yield by reacting dimethyl N-cyanoimidocarbonate (1b) with methylhydrazine [].
- 5-Methoxy-1-methyl-1H-1,2,4-triazol-3-amine (5) is obtained by reacting dimethyl N-cyanothioimidocarbonate (1c) with methylhydrazine [].
Q2: How was the structure of 3-methoxy-1-methyl-1H-1,2,4-triazol-5-amine confirmed?
A: The structure of 3-methoxy-1-methyl-1H-1,2,4-triazol-5-amine (4) was unequivocally confirmed through X-ray crystallographic analysis of its adduct with benzenesulfonyl isocyanate (7) []. This technique provided detailed information about the spatial arrangement of atoms within the molecule, confirming the assigned regiochemistry.
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